molecular formula C14H14N2O2 B8513482 N-benzyl-2-methyl-3-nitroaniline

N-benzyl-2-methyl-3-nitroaniline

Cat. No.: B8513482
M. Wt: 242.27 g/mol
InChI Key: WPBFGOOZOLCTKF-UHFFFAOYSA-N
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Description

Contextualization within N-Benzylaniline and Nitroaniline Compound Classes

N-benzyl-2-methyl-3-nitroaniline is structurally a member of both the N-benzylaniline and nitroaniline families. The N-benzylaniline framework consists of an aniline (B41778) core where one of the amine hydrogens is replaced by a benzyl (B1604629) group. This class of compounds is significant in synthetic chemistry, often serving as precursors to various heterocyclic compounds and as intermediates in the synthesis of biologically active molecules. researchgate.netbyjus.com The introduction of substituents onto the aromatic rings of N-benzylaniline can significantly modify its electronic and steric properties, influencing its reactivity and potential applications.

The nitroaniline aspect of the molecule is defined by the presence of a nitro (-NO2) group on the aniline ring. Nitroanilines are crucial intermediates in the industrial synthesis of dyes, pigments, and pharmaceuticals. wikipedia.orgresearchgate.net The strongly electron-withdrawing nature of the nitro group significantly impacts the electronic properties of the aniline ring, influencing its reactivity in electrophilic substitution reactions and the basicity of the amino group. The relative position of the nitro and amino groups (ortho, meta, or para) gives rise to isomers with distinct physical and chemical properties. This compound, with its meta-positioned nitro group relative to the amino substituent, is one such specific isomer.

Academic Significance of Substituted Nitroanilines in Synthetic and Materials Chemistry

Substituted nitroanilines are a cornerstone in various fields of chemical research. In synthetic chemistry, the nitro group can be readily reduced to an amino group, providing a versatile handle for further functionalization and the construction of complex molecules. This transformation is fundamental in the synthesis of diamines, which are precursors to polyamides and other polymers.

In materials chemistry, the focus on substituted nitroanilines often relates to their potential in nonlinear optics (NLO). google.com Molecules with a strong intramolecular charge transfer, typically arising from the presence of both electron-donating (like an amino group) and electron-withdrawing (like a nitro group) substituents on a conjugated system, can exhibit large second-order NLO responses. This property is crucial for applications in optical signal processing and telecommunications. While much of the research in this area has focused on para-substituted nitroanilines due to their linear charge-transfer axis, the study of other isomers contributes to a broader understanding of structure-property relationships in NLO materials.

Scope of Research on this compound and Related Systems

Direct research focusing exclusively on this compound is limited. However, the academic interest in its isomers and closely related structures provides a clear context for its potential areas of investigation. A significant body of research exists for the isomeric N-benzyl-2-methyl-4-nitroaniline (often abbreviated as BNA), which has been identified as a promising organic crystal for nonlinear optics and the generation of terahertz (THz) waves. researchgate.net Studies on BNA have explored its crystal growth, spectroscopic properties, and performance in various optical applications.

Furthermore, crystallographic studies on the closely related N-benzyl-3-nitroaniline have provided valuable insights into the molecular conformation and intermolecular interactions, such as hydrogen bonding, which are influenced by the position of the nitro group. nih.govgoogle.com These studies highlight the importance of isomeric purity and the profound impact of substituent placement on the solid-state properties of these materials. Therefore, the research landscape for this compound is primarily defined by comparative studies with its more extensively investigated isomers and the broader exploration of substituted nitroanilines as functional organic materials.

Synthesis and Characterization

The primary synthetic route to this compound is through a nucleophilic substitution reaction. This involves the reaction of 2-methyl-3-nitroaniline (B147196) with benzyl bromide in the presence of a base. evitachem.com A common procedure entails refluxing the reactants in a solvent such as dimethylformamide (DMF) with a mild base like sodium bicarbonate. The reaction is typically conducted under an inert atmosphere to prevent oxidation. evitachem.com

Table 1: Physical and Spectroscopic Properties of this compound

Property Value Reference
Appearance Yellow crystalline powder evitachem.com
Melting Point Approximately 105 °C evitachem.com
Molecular Formula C₁₄H₁₄N₂O₂ evitachem.com
Molecular Weight 242.27 g/mol evitachem.com
¹H NMR (CDCl₃, δ) 2.30 (s, 3H, Ar-CH₃), 4.40 (d, 2H, N-CH₂), 6.90–7.40 (m, 8H, Ar-H) evitachem.com
IR (cm⁻¹) 3380 (N-H stretch), 1530 (asymmetric NO₂), 1350 (symmetric NO₂) evitachem.com

| HRMS ([M+H]⁺) | m/z 243.1138 (observed) | evitachem.com |

Table 2: Comparative Data of N-benzyl-nitroaniline Isomers

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C)
This compound C₁₄H₁₄N₂O₂ 242.27 ~105
N-benzyl-2-methyl-4-nitroaniline C₁₄H₁₄N₂O₂ 242.27 99
N-benzyl-3-nitroaniline C₁₃H₁₂N₂O₂ 228.25 Not available
N-benzyl-2-nitroaniline C₁₃H₁₂N₂O₂ 228.25 Not available

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

N-benzyl-2-methyl-3-nitroaniline

InChI

InChI=1S/C14H14N2O2/c1-11-13(8-5-9-14(11)16(17)18)15-10-12-6-3-2-4-7-12/h2-9,15H,10H2,1H3

InChI Key

WPBFGOOZOLCTKF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])NCC2=CC=CC=C2

Origin of Product

United States

Ii. Synthetic Methodologies for N Benzyl 2 Methyl 3 Nitroaniline and Analogues

Conventional Synthetic Approaches to N-Alkylated Nitroanilines

Traditional methods for the synthesis of N-alkylated nitroanilines, including N-benzyl-2-methyl-3-nitroaniline, primarily rely on well-established reaction types such as nucleophilic aromatic substitution, reductive amination, and direct alkylation of amino-nitrotoluenes.

Nucleophilic aromatic substitution (SNA_r) is a prominent method for synthesizing this compound. evitachem.com This approach typically involves the reaction of an aryl halide with a nucleophile. In the case of this compound, this would conceptually involve the reaction of a suitably substituted nitroaromatic compound with benzylamine (B48309). The presence of electron-withdrawing groups, such as a nitro group, on the aromatic ring facilitates this reaction by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.comlibretexts.org The reaction is generally carried out in polar organic solvents and often requires the use of a base to deprotonate the amine nucleophile, thereby increasing its reactivity. fishersci.co.uk

A specific documented synthesis of this compound involves the direct N-alkylation of 2-methyl-3-nitroaniline (B147196) with a benzyl (B1604629) halide, such as benzyl bromide, under basic conditions. evitachem.com This reaction employs a base like sodium bicarbonate to deprotonate the aniline (B41778) nitrogen, enhancing its nucleophilicity. The reaction is typically conducted by refluxing the reactants in a suitable solvent, for example, dimethylformamide (DMF), at elevated temperatures for an extended period. evitachem.com

Table 1: Representative Nucleophilic Aromatic Substitution for this compound Synthesis

ReactantsBaseSolventTemperatureTimeProduct
2-methyl-3-nitroaniline, Benzyl bromideSodium bicarbonateDimethylformamide (DMF)70°C30 hoursThis compound

This table is generated based on a described synthetic procedure. evitachem.com

Reductive amination, also known as reductive alkylation, offers another versatile route to N-alkylated anilines. wikipedia.org This one-pot reaction typically involves the condensation of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the corresponding amine. wikipedia.orgresearchgate.net For the synthesis of this compound, this could involve the reaction of 2-methyl-3-nitroaniline with benzaldehyde, followed by reduction.

A significant advantage of this method is that it can start from a nitroarene. The nitro group can be reduced to an amine, which then participates in the reductive amination with an aldehyde. organic-chemistry.orgorganic-chemistry.org This "domino reaction" approach, involving the one-pot hydrogenation of the nitro group and subsequent reductive alkylation, has been shown to be effective for preparing secondary amines from aromatic nitro compounds. rsc.org Various reducing agents can be employed, with common choices including sodium borohydride (B1222165) and catalytic hydrogenation. organic-chemistry.orgnih.gov The choice of catalyst and reaction conditions can influence the selectivity and yield of the desired N-alkylated product. researchgate.net

The direct alkylation of amino-nitrotoluenes is a straightforward approach to synthesizing compounds like this compound. This method involves the reaction of the primary amine group of 2-methyl-3-nitroaniline with an alkylating agent, such as a benzyl halide. byjus.com The reaction is a nucleophilic substitution where the nitrogen atom of the amino group attacks the electrophilic carbon of the benzyl halide.

The basicity of the aniline derivative plays a crucial role in this reaction. While the amino group is a nucleophile, its reactivity can be influenced by the electronic effects of the substituents on the aromatic ring. The nitro group, being strongly electron-withdrawing, reduces the basicity and nucleophilicity of the amino group. rsc.org Consequently, the reaction often requires a base to facilitate the deprotonation of the amine, making it a more potent nucleophile. evitachem.com The process is typically carried out by heating the reactants in a suitable solvent. google.com

Advanced and Green Synthesis Techniques

In recent years, there has been a significant push towards developing more efficient, selective, and environmentally friendly synthetic methods. These advanced techniques are increasingly being applied to the synthesis of N-alkylated nitroanilines.

Catalytic methods offer numerous advantages over stoichiometric reactions, including milder reaction conditions, higher selectivity, and the ability to recycle the catalyst. researchgate.netrsc.org For the N-alkylation of amines, transition metal catalysts, including those based on palladium, iridium, ruthenium, and iron, have been extensively studied. researchgate.netnih.gov These catalysts often operate via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, where an alcohol is temporarily oxidized to an aldehyde, which then undergoes reductive amination with the amine, with the catalyst facilitating the hydrogen transfer steps. researchgate.net

Nanocatalysis, the use of catalysts in the form of nanoparticles, has emerged as a particularly promising area. nih.gov Nanocatalysts often exhibit enhanced catalytic activity and selectivity due to their high surface-area-to-volume ratio. nih.gov For instance, silver nanoparticles supported on graphene oxide (Ag/GO) have been reported as effective catalysts for the N-alkylation of aniline with various alcohols, including benzyl alcohol. researchgate.net Similarly, ruthenium nanocatalysts have demonstrated excellent activity for the reduction of nitroarenes to anilines, a key step that can be integrated into a one-pot synthesis of N-alkylated anilines. acs.org Iron-supported gold nanoparticles have also been utilized for the synthesis of N-alkylated anilines from nitroarenes and alcohols. researchgate.net

Table 2: Examples of Catalytic Systems for N-Alkylation Reactions

Catalyst SystemReactantsApplicationReference
Iron-supported gold nanoparticlesNitroarenes, AlcoholsSynthesis of N-alkylated anilines researchgate.net
Ag/GO nanocatalystAniline, Benzyl alcoholN-alkylation of aniline researchgate.net
Ruthenium nanocatalystNitrobenzene (B124822)Reduction to aniline acs.org
Cobalt-based MOFAniline, Benzyl alcoholN-alkylation of aniline rsc.org

This table provides examples of various catalytic systems and their applications in N-alkylation reactions.

Microwave-assisted organic synthesis (MAOS) has gained significant traction as a green chemistry tool. nih.gov Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and purer products compared to conventional heating methods. chim.itrsc.org This is due to the efficient and uniform heating of the reaction mixture. chim.it

The synthesis of various nitrogen-containing heterocycles and other compounds has been successfully achieved using microwave assistance. nih.govblucher.com.brresearchgate.net For the synthesis of N-alkylated nitroanilines, microwave irradiation can be applied to accelerate the nucleophilic substitution or reductive amination reactions. For example, microwave-assisted synthesis has been reported to accelerate the vinylic substitution of anilines in nitroketene S,S-acetals, demonstrating its potential for forming C-N bonds in related systems. blucher.com.br The use of microwave technology can make the synthesis of compounds like this compound faster and more energy-efficient. nih.gov

Solvent-Free and Environmentally Benign Procedures

The synthesis of substituted nitroanilines, including analogues of this compound, has traditionally relied on methods that utilize strong acids and generate significant chemical waste. google.com A classic approach involves the nitration of a protected aniline with a mixture of concentrated sulfuric acid and nitric acid, followed by deprotection. google.combyjus.com This method, while widely used, poses environmental risks due to the large quantities of acid waste produced. google.com Another conventional method, the ammonolysis of o-chloronitrobenzene, requires high pressure (14.7 MPa) and temperature (230°C), leading to high costs and substantial wastewater that is difficult to treat. google.com

In response to these drawbacks, research has focused on developing more environmentally benign procedures. One such advancement is a method for synthesizing substituted o-nitroanilines that avoids high temperatures, high pressures, and the use of strong acids. google.com This process involves the nitration of a substituted aniline with a nitrite (B80452) in the presence of an oxidizing agent in a solvent at a milder temperature range of 20-80°C. google.com This approach simplifies the post-reaction workup and reduces environmental pollution. google.com

Another significant green chemistry approach is the use of heterogeneous catalysts in solvent-free conditions. For instance, a one-pot, three-component nitro-Mannich reaction has been developed using Amberlyst A-21 supported copper(I) iodide (CuI) as a heterogeneous catalyst. nih.gov This method for synthesizing β-nitroamines from aldehydes, amines, and nitroalkanes is performed without a solvent, leading to good to excellent yields in short reaction times. nih.gov The catalyst is easily prepared, recovered, and can be reused multiple times with only a minor loss of activity, highlighting its efficiency and environmental friendliness. nih.gov

The move towards solvent-free and greener synthetic routes is also evident in the reductive N-alkylation of nitroarenes. A method utilizing acetic acid/zinc as the reducing system and a carbonyl compound as the alkyl source in methanol (B129727) has been developed as a cost-effective and environmentally friendly approach. nih.gov This one-pot reaction demonstrates high practicality by adhering to green chemistry principles such as waste prevention and the use of safer solvents. nih.gov

Multi-component Reactions and One-pot Syntheses relevant to Nitroanilines

Multi-component reactions (MCRs) and one-pot syntheses are highly valuable in organic synthesis as they enhance efficiency by combining multiple reaction steps without isolating intermediates. nih.govnih.gov These strategies are particularly relevant for the synthesis of complex molecules like substituted nitroanilines.

One notable example is the one-pot, multicomponent nitro-Mannich reaction, which combines an aldehyde, an amine, and a nitroalkane to form a β-nitroamine. nih.gov This reaction can be efficiently catalyzed by a heterogeneous catalyst under solvent-free conditions, making it an environmentally friendly process. nih.gov The reaction proceeds through the formation of an imine from the aldehyde and amine, which then undergoes nucleophilic attack by the nitroalkane. nih.gov

Reductive N-alkylation of nitroarenes represents another important one-pot strategy. A green approach has been developed for the mono-N-alkylation of nitroarenes using a carbonyl compound as the alkyl source and a zinc/acetic acid reducing system in methanol. nih.gov This method allows for stoichiometric control to favor the formation of mono-N-alkylated products in high yields. nih.gov Similarly, a direct synthesis of N,N-dimethylaniline from nitrobenzene and methanol has been achieved in a one-pot process over a Raney-Ni® catalyst. researchgate.netrsc.org In this reaction, methanol serves as a hydrogen source for the in-situ hydrogenation of nitrobenzene to aniline, as well as the alkylating agent and the solvent. researchgate.netrsc.org

Furthermore, domino reactions involving the one-pot hydrogenation of a nitro group followed by reductive alkylation have been developed. Aromatic nitro compounds can be directly converted into secondary amines using this approach under Pd/C-catalyzed hydrogenation conditions. rsc.org

The following table summarizes various multi-component and one-pot reactions relevant to the synthesis of nitroaniline derivatives.

Reaction TypeReactantsCatalyst/ReagentsProduct TypeKey Features
Nitro-Mannich Reaction nih.govAldehyde, Amine, NitroalkaneAmberlyst A-21 supported CuIβ-NitroamineSolvent-free, Heterogeneous catalyst, One-pot
Reductive N-Alkylation nih.govNitroarene, Carbonyl compoundZn, Acetic Acid, MethanolN-AlkylareneGreen, One-pot, High yield of mono-alkylated product
Direct N,N-dimethylation researchgate.netrsc.orgNitrobenzene, MethanolRaney-Ni®N,N-dimethylanilineOne-pot, Methanol as H-source, alkylating agent, and solvent
Domino Hydrogenation/Reductive Alkylation rsc.orgAromatic nitro compound, NitrilePd/C, H₂Secondary amineOne-pot, Direct conversion of nitro compound

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of synthetic processes for nitroanilines and their derivatives. Key parameters that are often adjusted include temperature, catalyst loading, reactant stoichiometry, and solvent.

In the context of reductive N-alkylation of nitroarenes, solvent choice significantly impacts the reaction outcome. For the reductive mono-N-alkylation of 4-nitroanisole (B1192098), methanol was identified as the optimal solvent, leading to a quantitative yield of the desired product. nih.gov The stoichiometry of the reactants is also critical. Using one mole of the carbonyl compound resulted in high yields of the mono-N-alkylated product, while increasing the amount to two or more equivalents led to the formation of tertiary amines in excellent yields. nih.gov

For the N-alkylation of anilines with alcohols catalyzed by ruthenium complexes, temperature and catalyst loading are key factors. nih.gov While some catalysts require elevated temperatures (70-140°C), certain cis-isomers of Ru complexes have shown high efficiency even at room temperature (25°C). nih.gov The choice of base can also influence the reaction; for instance, increasing the amount of sodium hydride (NaH) in an N-alkylation reaction improved the yield of the monoalkylated product from 6% to 52.3%, although it also led to the formation of a dialkylated byproduct. researchgate.net

In nitration reactions, increasing the reaction temperature can drastically improve the space-time yield. For example, in the continuous flow nitration of an acetanilide (B955) derivative, increasing the temperature from ambient to 80°C resulted in a >99% yield within a residence time of just 30 seconds. acs.org The nitrating system itself is also a point of optimization. Using fuming sulfuric acid as a water scavenger and catalyst can enhance the reaction rate and reduce salt waste. acs.org

The following table illustrates the impact of optimizing various reaction parameters on the yield of nitroaniline-related syntheses.

ReactionParameter OptimizedConditionsResulting Yield
Reductive Mono-N-Alkylation of 4-nitroanisole nih.govSolventMethanolQuantitative
N-alkylation of pyrimidine (B1678525) derivative researchgate.netBase (NaH) equivalence3.0 equiv.52.3% (mono-alkylated)
Continuous Flow Nitration acs.orgTemperature80 °C>99%
Ruthenium-catalyzed N-alkylation of Anisidine nih.govCatalyst Isomercis-RuCl₂(AMPY)(DPPF) at 25°CComplete conversion
Reduction of Nitrobenzene nih.govSolventWater90%

These examples underscore the importance of systematic optimization of reaction conditions to achieve high yields and develop efficient and robust synthetic protocols for this compound and its analogues.

Iii. Chemical Reactivity and Mechanistic Investigations of N Benzyl 2 Methyl 3 Nitroaniline

Reactions of the Amine Functionality (–NH–Benzyl)

The secondary amine group is a key site of reactivity, acting as a nucleophile and undergoing reactions typical for aliphatic and aromatic secondary amines. byjus.com

The lone pair of electrons on the nitrogen atom of the benzylamine (B48309) moiety allows it to act as a nucleophile, readily participating in acylation and sulfonylation reactions. These reactions typically involve treating N-benzyl-2-methyl-3-nitroaniline with acyl halides, anhydrides, or sulfonyl chlorides. byjus.com The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl or sulfonyl center, leading to the formation of a stable amide or sulfonamide, respectively. byjus.comgoogle.com The presence of a base is often required to neutralize the hydrogen halide byproduct. google.com

These reactions are significant for introducing a protecting group or for synthesizing more complex derivatives with altered chemical properties.

Table 1: Representative Acylation and Sulfonylation Reactions

Reaction Type Reagent Product Description
Acylation Acetyl Chloride (CH₃COCl) N-acetyl-N-benzyl-2-methyl-3-nitroaniline The amine is converted to an amide, reducing its basicity and nucleophilicity.
Benzoylation Benzoyl Chloride (C₆H₅COCl) N-benzoyl-N-benzyl-2-methyl-3-nitroaniline An N-benzoyl derivative is formed, a common modification in organic synthesis. byjus.com

| Sulfonylation | Benzenesulfonyl Chloride (C₆H₅SO₂Cl) | N-benzyl-N-(benzenesulfonyl)-2-methyl-3-nitroaniline | A stable sulfonamide is produced, which is resistant to hydrolysis. |

Primary amines are known to undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines). evitachem.comresearchgate.net While this compound is a secondary amine and thus cannot form a stable, neutral imine, it can react with carbonyl compounds under certain conditions. The initial nucleophilic addition of the secondary amine to the carbonyl group forms a hemiaminal intermediate. This can then dehydrate to form a positively charged iminium ion.

The benzylamine functionality can undergo both oxidation and reduction, although these transformations are less common than reactions at the nitro group.

Oxidation: Oxidation of benzylamines can lead to a variety of products depending on the oxidizing agent used. organic-chemistry.org Strong oxidants can potentially cleave the N-benzyl bond or oxidize the benzylic methylene (B1212753) group.

Reduction (Hydrogenolysis): The N-benzyl group can be cleaved under specific catalytic hydrogenation conditions. This reaction, known as hydrogenolysis, typically employs a palladium-on-carbon (Pd/C) catalyst and a hydrogen source. organic-chemistry.org This pathway would reductively cleave the C-N bond, yielding 2-methyl-3-nitroaniline (B147196) and toluene. This method is often used for deprotection of benzylated amines.

Reactions Involving the Nitro Group (–NO2)

The nitro group is a strong electron-withdrawing group that profoundly influences the molecule's reactivity, both at the nitro group itself and on the aromatic ring.

The most significant reaction of the nitro group in this context is its selective reduction to a primary amine (–NH₂). evitachem.com This transformation is a cornerstone of synthetic chemistry, as it provides a route to aromatic amines which are versatile building blocks. niscpr.res.in A variety of reagents can achieve this reduction chemoselectively, leaving other functional groups like the benzylamine and the aromatic ring intact. organic-chemistry.orgstackexchange.com

Common methods include:

Catalytic Hydrogenation: Using catalysts like Palladium (Pd), Platinum (Pt), or Nickel (Ni) with hydrogen gas is a highly efficient method. organic-chemistry.org

Metal/Acid Systems: Reagents such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are classic and effective methods for nitro group reduction. evitachem.com

Stannous Chloride (SnCl₂): Tin(II) chloride in an acidic medium is a mild and selective reducing agent for aromatic nitro compounds, tolerating many other functional groups. stackexchange.com

Hydrazine-based systems: Hydrazine in the presence of a catalyst like Raney Nickel or in combination with other compounds can also be used for selective reductions. niscpr.res.in

Sulfite Reduction: Sodium bisulfite (NaHSO₃) has been shown to be an effective reductant for nitro groups in certain processes. google.com

The product of this selective reduction is N¹-benzyl-2-methylbenzene-1,3-diamine .

Table 2: Methods for Selective Reduction of the Nitro Group

Reagent System Conditions Selectivity Reference
H₂ / Pd/C Room temperature, atmospheric pressure High; does not typically affect the N-benzyl group under these conditions, but hydrogenolysis is a risk at higher temperatures/pressures. organic-chemistry.org
SnCl₂·2H₂O / Ethanol Reflux Excellent; tolerates esters, nitriles, and halogens. stackexchange.com
Fe / HCl or Acetic Acid Heating Classic, inexpensive, and effective method. evitachem.com

The substituents on the aromatic ring dictate the position and feasibility of aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS): In EAS, an electrophile attacks the electron-rich benzene (B151609) ring. masterorganicchemistry.commsu.edu The reactivity is governed by the combined electronic effects of the existing substituents:

–NH–Benzyl (B1604629) group: Strongly activating and ortho, para-directing.

–CH₃ group: Activating and ortho, para-directing.

–NO₂ group: Strongly deactivating and meta-directing. learncbse.in

The powerful activating effect of the amine group dominates, directing incoming electrophiles to the positions ortho and para to it (positions 4 and 6). However, the nitro group strongly deactivates the entire ring, making EAS reactions difficult to achieve. youtube.com Furthermore, position 4 is sterically hindered by the adjacent methyl group, and position 6 is sterically hindered by the bulky benzylamine group. In the strongly acidic conditions often required for EAS (e.g., nitration), the amine group would be protonated to form an anilinium ion (–N⁺H₂–benzyl), which is a deactivating, meta-directing group. learncbse.in This would further reduce the ring's reactivity.

Nucleophilic Aromatic Substitution (NAS): NAS involves the attack of a nucleophile on an electron-poor aromatic ring that contains a good leaving group. youtube.com For NAS to occur, the ring must be "activated" by one or more strong electron-withdrawing groups positioned ortho or para to the leaving group. youtube.comyoutube.com

In this compound, the nitro group at position 3 is a powerful activating group. However, the molecule lacks a suitable leaving group (like a halogen) on the aromatic ring. Therefore, this compound itself does not readily undergo NAS. If a leaving group were present at position 2 or 4, the nitro group at position 3 (meta to both) would not effectively stabilize the negative charge of the Meisenheimer complex intermediate, and thus would not significantly promote the reaction. youtube.com The primary influence of the nitro group is to make the ring more electrophilic in general. evitachem.com

Reactivity of the Methyl Group (–CH3) on the Aromatic Ring

The methyl group at the C2 position of this compound is influenced by the adjacent amino and nitro substituents. The amino group (–NH-benzyl) at C1 is an activating, ortho-, para-directing group, while the nitro group (–NO2) at C3 is a deactivating, meta-directing group. The methyl group's own reactivity, such as its susceptibility to oxidation or halogenation, is modulated by these electronic influences.

Research into the reactivity of methyl groups on substituted anilines and nitrobenzenes provides a framework for understanding its potential reactions. For instance, the oxidation of methyl groups on aromatic rings can be achieved but often requires potent oxidizing agents. The electrochemical oxidation of substituted anilines has been studied, though this typically focuses on the amino group and subsequent polymerization or coupling reactions rather than direct oxidation of a methyl substituent. mdpi.comresearchgate.net In some cases, hypervalent iodine reagents can mediate the oxidation of anilines, leading to intramolecular C-N bond formation if a suitable tether is present. researchgate.net

Radical reactions are also a key aspect of methyl group reactivity. Studies on the reaction of methyl radicals with aniline (B41778) show that hydrogen abstraction from the amine group and radical addition to the ring are competitive pathways. acs.orgnih.gov In this compound, the C-H bonds of the methyl group could be susceptible to radical abstraction, initiating further reactions.

Halogenation of the methyl group on an aromatic ring, typically a free-radical process initiated by UV light, could compete with electrophilic aromatic substitution on the ring. However, in the context of nitroaniline derivatives, electrophilic halogenation of the ring is more commonly discussed. core.ac.uk The conditions required for side-chain halogenation would need to be carefully selected to avoid reactions on the electron-rich aromatic ring, which is activated by the amino group, or reactions involving the benzyl group.

Investigating Molecular Rearrangements and Transformations

This compound, as a secondary N-alkylaniline derivative, is a potential substrate for several classic molecular rearrangements, particularly under thermal or acidic conditions. These transformations typically involve the migration of a substituent from the nitrogen atom to the aromatic ring.

While specific studies on the thermal rearrangement of this compound are not prominent in the literature, related transformations such as the Smiles rearrangement provide a potential pathway. The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution where a connecting chain migrates from one aromatic ring to another, or from a heteroatom to a ring position. wikipedia.orgmanchester.ac.uk For a Smiles-type rearrangement to occur in this molecule, a scenario could be envisioned where, under basic conditions, the nitrogen acts as a nucleophile attacking an activated position on the benzyl ring, or vice versa, though the substitution pattern is not ideal for the classic Smiles rearrangement which typically requires an electron-withdrawing group ortho or para to the leaving group. wikipedia.org

A more relevant thermal process could be the Hofmann-Martius rearrangement, although it is typically acid-catalyzed. This reaction involves the rearrangement of N-alkylanilines to form ortho- and para-alkylated anilines, usually requiring significant heat. spcmc.ac.inberhamporegirlscollege.ac.in The benzyl group from the nitrogen could potentially migrate to the aromatic ring under thermal duress, likely favoring the positions activated by the amine and not sterically hindered.

Acid catalysis opens up several well-documented rearrangement pathways for aniline derivatives.

Fischer-Hepp Rearrangement: This rearrangement is characteristic of N-nitrosoanilines, which are formed by the nitrosation of secondary anilines. wikipedia.org If this compound is treated with a nitrosating agent (e.g., nitrous acid), it would form the corresponding N-nitroso derivative, N-benzyl-N-nitroso-2-methyl-3-nitroaniline. Subsequent treatment with an acid, typically hydrochloric acid, can induce the migration of the nitroso (–N=O) group from the nitrogen to the aromatic ring. wikipedia.orgnih.gov The reaction is believed to proceed via an intramolecular mechanism. rsc.org The nitroso group typically migrates to the para-position relative to the amino group. In this specific molecule, the para-position (C4) is available, making this a plausible transformation. The presence of the nitro group at the meta-position is known to inhibit the reaction to some extent. wikipedia.org

Orton Rearrangement: The Orton rearrangement involves the acid-catalyzed migration of a halogen atom from the nitrogen of an N-haloamide to the aromatic ring. spcmc.ac.in If the secondary amine of this compound were first acylated and then N-halogenated, the resulting compound could undergo this rearrangement. The mechanism is intermolecular, proceeding through the formation of molecular chlorine (Cl2) which then acts as an electrophile in a standard electrophilic aromatic substitution reaction. niscpr.res.inwalshmedicalmedia.com The halogen would substitute at the positions activated by the N-acylbenzylamino group, primarily the ortho and para positions.

Hofmann-Martius Rearrangement: As mentioned, this rearrangement converts N-alkylanilines to the corresponding ring-alkylated anilines under the influence of acid and heat. berhamporegirlscollege.ac.in For this compound, this would involve the migration of the benzyl group from the nitrogen atom to the aromatic ring. The reaction typically yields a mixture of ortho and para isomers. Given the substitution pattern, the benzyl group would be expected to migrate to the C4 (para) or C6 (ortho) positions.

The table below summarizes the conditions for these acid-catalyzed rearrangements in related aniline systems.

RearrangementSubstrate TypeTypical Reagents & ConditionsProductReference
Fischer-HeppN-Alkyl-N-nitrosoanilineHydrochloric Acid (HCl)p-Nitroso-N-alkylaniline wikipedia.orgrsc.org
OrtonN-Halo-N-alkylanilideAcid (e.g., HCl) in an inert solvento- and p-Halo-N-alkylanilide spcmc.ac.inniscpr.res.in
Hofmann-MartiusN-Alkylaniline HydrochlorideHeat (often >200°C)o- and p-Alkylaniline spcmc.ac.inberhamporegirlscollege.ac.in

Iv. Derivatization Strategies and Applications in Non Biological Chemical Synthesis

Synthesis of Novel Heterocyclic Systems Incorporating the N-Benzyl-2-methyl-3-nitroaniline Scaffold

The this compound framework can be elaborated into various heterocyclic systems. This is typically achieved through a reductive cyclization strategy, where the nitro group is first reduced to an amine, creating a 1,2-diamine (or a related reactive intermediate) that can then be cyclized with an appropriate reagent.

The synthesis of benzimidazole (B57391) derivatives from this compound is a prime example of its utility. The general approach involves the reductive cyclocondensation of the ortho-nitroaniline moiety. pcbiochemres.com This one-pot reaction typically begins with the reduction of the nitro group to an amine, forming an in situ N-benzyl-2-methyl-1,3-phenylenediamine. This diamine then reacts with an aldehyde to form the benzimidazole ring. pcbiochemres.com Various reducing agents and catalysts can be employed to facilitate this transformation, offering a versatile route to a range of substituted benzimidazoles. pcbiochemres.comrsc.org The reaction is often chemoselective, leaving other reducible groups in the molecule intact. pcbiochemres.com

Table 1: Synthetic Conditions for Benzimidazole Formation from o-Nitroanilines

Reagent/CatalystSolventTemperatureKey Features
Zn/NaHSO₃Water100°CInexpensive, aqueous medium, good to excellent yields. pcbiochemres.com
Iron Powder, NH₄Cl, CH₂O₂--One-pot reduction and cyclization. encyclopedia.pub
Sodium Dithionite--One-step synthesis with aldehydes. encyclopedia.pub
p-Toluenesulfonic acidSolvent-freeGrindingMild conditions, high efficiency. rsc.org

The synthesis of benzodiazepines can also be achieved starting from this compound. This process generally requires a two-step approach. First, the nitro group of the parent compound is reduced to an amine to yield N¹-benzyl-2-methylbenzene-1,3-diamine. This resulting ortho-phenylenediamine derivative can then undergo condensation with a ketone to form the seven-membered benzodiazepine (B76468) ring. nih.gov A variety of catalysts, including solid acid catalysts like H-MCM-22, can be used to promote this condensation, often under mild, ambient conditions. nih.gov This method is applicable to both cyclic and acyclic ketones, providing access to a diverse library of 1,5-benzodiazepine derivatives. nih.gov

Table 2: Catalysts for Benzodiazepine Synthesis from o-Phenylenediamines and Ketones

CatalystSolventReaction TimeConditions
H-MCM-22Acetonitrile1-3 hoursRoom temperature, high selectivity. nih.gov
BF₃-etherate--Acid-catalyzed condensation. nih.gov
Yb(OTf)₃--Lewis acid catalysis. nih.gov
Molecular Iodine--Mild and efficient. nih.gov

The this compound structure is also a viable precursor for the synthesis of substituted indoles. The Bartoli indole (B1671886) synthesis is a particularly relevant method, as it proceeds from ortho-substituted nitroarenes. bhu.ac.in In this reaction, the nitroaniline derivative would react with multiple equivalents of a vinyl Grignard reagent to form the indole ring system. bhu.ac.in

Beyond indoles, the reactive nature of the nitroaniline scaffold allows for the synthesis of other nitrogen-containing heterocycles. For instance, related nitroanilines can be used to produce benzothiazoles through annulation with styrenes in the presence of elemental sulfur and a base like DABCO. rsc.org This highlights the divergent reactivity of the nitroarene moiety, enabling the creation of various heterocyclic frameworks. rsc.orgopenmedicinalchemistryjournal.com

Nitrone derivatives can be synthesized from this compound through a couple of potential pathways. A primary method involves the condensation of an N-substituted hydroxylamine (B1172632) with a carbonyl compound, such as an aldehyde. researchgate.netedu.krd To apply this to this compound, the nitro group would first need to be selectively reduced to a hydroxylamino group. The resulting N-benzyl-N-(2-methyl-3-hydroxylaminophenyl)amine could then be reacted with an aldehyde to form the corresponding nitrone.

Another synthetic approach is the direct oxidation of the secondary benzylamine (B48309) functionality. Reagents like sodium tungstate (B81510) with hydrogen peroxide are known to convert secondary amines to nitrones in good yields. researchgate.net However, the presence of other functional groups on the this compound molecule would need to be considered for potential side reactions.

Application as an Intermediate in Specialty Chemical Production

This compound is a valuable intermediate in the production of specialty chemicals due to its capacity to be transformed into a wide array of complex heterocyclic structures. The benzimidazoles, benzodiazepines, and indoles derived from this compound, as detailed in the previous sections, are themselves classes of specialty chemicals with potential applications in materials science and as building blocks for more complex molecules. The inherent functionality of this compound allows for the efficient construction of these high-value chemical entities. biosynth.comnih.gov

Utilization in Dye Chemistry (Chemical Synthesis Aspects)

The structural features of this compound and its derivatives make it a candidate for use in dye synthesis. The core aniline (B41778) structure is fundamental to many classes of dyes. For example, derivatives of 1,5-benzodiazepines have been reported for use as dyes for acrylic fibers. nih.gov

A common pathway in dye synthesis involves the formation of an azo compound. To utilize this compound for this purpose, the nitro group would first be reduced to an amino group. This resulting diamine could then be diazotized using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. byjus.com This reactive diazonium salt can then be coupled with another electron-rich aromatic compound (a coupling component) to form a highly colored azo dye. The extensive conjugation in the final azo product is responsible for its color.

V. Advanced Spectroscopic and Structural Characterization Studies

Vibrational Spectroscopy for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum provides a unique fingerprint of the molecule's functional groups. For N-benzyl-2-methyl-3-nitroaniline, key vibrational bands have been identified. evitachem.com

The presence of the secondary amine (N-H) group is confirmed by a characteristic stretching vibration observed around 3380 cm⁻¹. evitachem.com The nitro group (NO₂), a key feature of this molecule, gives rise to two distinct stretching vibrations: an asymmetric stretch typically found near 1530 cm⁻¹ and a symmetric stretch at approximately 1350 cm⁻¹. evitachem.com These values are consistent with the expected frequencies for aromatic nitro compounds and secondary amines, confirming the integrity of these functional groups within the molecular structure.

Interactive Table: Key FTIR Bands for this compound

Functional GroupVibrational ModeWavenumber (cm⁻¹)Reference
Secondary AmineN-H Stretch3380 evitachem.com
Nitro GroupAsymmetric NO₂ Stretch1530 evitachem.com
Nitro GroupSymmetric NO₂ Stretch1350 evitachem.com

Raman Spectroscopy

Theoretical Vibrational Frequencies and Mode Assignments

Comprehensive theoretical calculations, such as those based on Density Functional Theory (DFT), have not been specifically reported for this compound. Such studies would be instrumental in assigning the full range of vibrational modes and correlating experimental FTIR and Raman spectra with the molecule's specific conformational and electronic structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable technique for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete picture of the atomic connectivity can be assembled.

¹H NMR and ¹³C NMR Chemical Shift Analysis

The ¹H NMR spectrum provides information on the number and type of protons in a molecule. For this compound, dissolved in deuterochloroform (CDCl₃), the spectrum shows distinct signals that correspond to the different proton environments. evitachem.com

A singlet peak observed at approximately δ 2.30 ppm is attributed to the three protons of the methyl group (Ar-CH₃) attached to the nitroaniline ring. evitachem.com The two protons of the benzylic methylene (B1212753) group (N-CH₂) appear as a doublet at δ 4.40 ppm. evitachem.com A complex multiplet, spanning from δ 6.90 to 7.40 ppm, corresponds to the eight protons of the two aromatic rings. evitachem.com

Interactive Table: ¹H NMR Data for this compound in CDCl₃

Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentReference
2.30Singlet (s)3HAr-CH₃ evitachem.com
4.40Doublet (d)2HN-CH₂ evitachem.com
6.90–7.40Multiplet (m)8HAr-H evitachem.com

Specific experimental ¹³C NMR data for this compound is not available in the reviewed literature. A ¹³C NMR spectrum would be crucial for confirming the carbon skeleton, showing distinct signals for the methyl carbon, the benzylic carbon, and the twelve aromatic carbons.

Two-Dimensional NMR Techniques

Advanced two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for unambiguously assigning complex ¹H and ¹³C NMR spectra. There are currently no specific 2D NMR studies reported for this compound. Such analyses would definitively establish the proton-proton and proton-carbon correlations within the molecule, solidifying the structural elucidation.

Comparison of Experimental and Calculated NMR Parameters

A thorough investigation of this compound would involve the use of Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate its solution-state structure. The comparison between experimentally obtained NMR chemical shifts and coupling constants with those calculated using computational methods, such as Density Functional Theory (DFT), provides a powerful tool for confirming molecular conformations.

For related compounds, like N-benzylazoles and N-benzylbenzazoles, researchers have successfully employed GIAO/DFT (Gauge-Including Atomic Orbital/Density Functional Theory) calculations to predict ¹H and ¹³C chemical shifts. researchgate.net These theoretical values, when compared to experimental spectra, have been shown to be in excellent agreement, aiding in the definitive assignment of complex spectra and providing insights into conformational preferences, such as rotational barriers around single bonds. researchgate.net A similar approach for this compound would be invaluable. For instance, a study on N-benzyl, N-n-propyl (2-methyl-3-nitrophenyl)acetamide, a structurally similar compound, utilized ¹H and ¹³C NMR to identify the presence of two distinct Z and E rotational isomers in solution, with their relative populations being solvent-dependent. iaea.org This highlights the type of detailed conformational analysis that a combined experimental and computational NMR study could reveal for this compound.

Table 1: Hypothetical Experimental vs. Calculated ¹H and ¹³C NMR Data for this compound This table is a template for the type of data that would be generated from such a study and is not based on actual experimental results for the title compound.

Atom Experimental Chemical Shift (ppm) Calculated Chemical Shift (ppm) Difference (ppm)
H-4 Data not available Data not available Data not available
H-5 Data not available Data not available Data not available
H-6 Data not available Data not available Data not available
CH₂ Data not available Data not available Data not available
CH₃ Data not available Data not available Data not available
C-1 Data not available Data not available Data not available
C-2 Data not available Data not available Data not available
C-3 Data not available Data not available Data not available
C-4 Data not available Data not available Data not available
C-5 Data not available Data not available Data not available

Electronic Spectroscopy for Photophysical Properties

The electronic properties of this compound can be investigated using techniques such as Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy. These methods provide information on the electronic transitions within the molecule and its behavior upon photoexcitation.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is used to determine the wavelengths at which a molecule absorbs light, which correspond to the promotion of electrons to higher energy orbitals. For nitroaniline derivatives, the absorption spectra are typically characterized by intense bands arising from π-π* and intramolecular charge transfer (ICT) transitions.

Fluorescence and Luminescence Studies

Fluorescence and phosphorescence spectroscopy are employed to study the emission of light from a molecule after it has been electronically excited. These studies provide information about the excited state dynamics, including relaxation pathways and lifetimes.

Detailed fluorescence and luminescence data for this compound have not been reported. However, extensive research on the related compound, N-benzyl-2-methyl-4-nitroaniline (BNA), demonstrates the utility of these techniques. nih.govresearchgate.net In BNA, both fluorescence and phosphorescence have been observed at low temperatures, and the emission spectra have been correlated with theoretical calculations of the singlet and triplet state energies. nih.govresearchgate.net Such studies reveal how the molecular structure, including the presence and position of substituents like the nitro and methyl groups, influences the emissive properties. A similar investigation into this compound would be necessary to characterize its photophysical properties and potential for applications in areas such as organic electronics. evitachem.com

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can reveal detailed information about molecular geometry, conformation, and the intermolecular interactions that govern the crystal packing.

Single Crystal X-ray Diffraction for Precise Molecular Geometry

Single crystal X-ray diffraction analysis would provide the exact bond lengths, bond angles, and torsion angles of this compound. Although a crystal structure for this specific compound has not been reported, detailed crystallographic data is available for the closely related isomer, N-benzyl-3-nitroaniline. nih.govresearchgate.net

Table 2: Crystallographic Data for the Analogous Compound N-benzyl-3-nitroaniline

Parameter Value nih.gov
Chemical Formula C₁₃H₁₂N₂O₂
Molecular Weight 228.25
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 5.3359 (2)
b (Å) 19.2285 (6)
c (Å) 5.6017 (2)
β (°) 97.334 (3)
Volume (ų) 570.04 (3)

Analysis of Hydrogen Bonding and Supramolecular Aggregation

The study of intermolecular interactions, such as hydrogen bonding and π-π stacking, is crucial for understanding the supramolecular chemistry of a compound. These interactions dictate how molecules assemble in the solid state, which in turn influences physical properties like melting point and solubility.

Table 3: Hydrogen Bond Geometry for the Analogous Compound N-benzyl-3-nitroaniline

Donor-H···Acceptor D-H (Å) H···A (Å) D···A (Å) <(DHA) (°)
N1-H1···O1ⁱ 0.84 (2) 2.44 (2) 3.263 (2) 166 (2)
C6-H6···O2ⁱⁱ 0.93 2.45 3.364 (2) 169
C13-H13···O1ⁱⁱⁱ 0.93 2.67 3.293 (2) 125
C7-H7A···O1ⁱᵛ 0.97 2.61 3.318 (1) 130

Symmetry codes for N-benzyl-3-nitroaniline are available in the cited literature. nih.gov

Lack of Publicly Available Crystallographic Data for this compound Hinders Full Structural Elucidation

Despite its classification as a crystalline solid, detailed public domain information regarding the specific powder X-ray diffraction (PXRD) pattern and crystallographic data for this compound remains elusive. Comprehensive searches of scientific literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), have not yielded a specific Crystallographic Information File (CIF) or published PXRD data for this particular compound.

While research on related nitroaniline derivatives is available, providing a general context for the expected crystalline nature of such compounds, this information is not directly transferable to this compound. For instance, studies on the positional isomer, N-benzyl-2-methyl-4-nitroaniline, have confirmed its orthorhombic crystal system and have presented images of its PXRD pattern, but have not published the corresponding raw data of 2-theta peak positions and intensities. Similarly, crystallographic data exists for N-benzyl-3-nitroaniline, which lacks the methyl group, but this does not allow for an accurate depiction of the compound .

The absence of this fundamental data prevents a detailed analysis of the crystalline nature of this compound. Without experimental or simulated PXRD data, it is not possible to create a data table of characteristic peaks or to definitively determine its crystal system, space group, and unit cell dimensions. Such information is crucial for positive phase identification, quality control in synthesis, and for understanding the solid-state packing and intermolecular interactions that influence the material's physical properties.

Commercial suppliers describe this compound as a yellow crystalline powder, which is consistent with the general characteristics of nitroaniline compounds. evitachem.com However, without access to its specific crystallographic data, a complete and detailed discussion of its crystalline structure, as would be revealed by powder X-ray diffraction studies, cannot be provided at this time. Further empirical research and publication of the findings are required to fill this gap in the scientific record.

Vi. Computational Chemistry and Theoretical Investigations

Prediction of Spectroscopic Parameters through Quantum Chemical Methods

Quantum chemical methods are instrumental in predicting and interpreting various spectroscopic data. Time-Dependent Density Functional Theory (TD-DFT) is a widely used approach to calculate the electronic absorption spectra (UV-Vis) of molecules.

By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λmax) and the corresponding oscillator strengths (a measure of transition probability). For N-benzyl-2-methyl-3-nitroaniline, the calculations would likely reveal a strong absorption band in the UV-Vis region corresponding to the HOMO→LUMO intramolecular charge transfer (ICT) transition. Comparing the predicted spectrum with an experimentally measured one serves as a key validation of the chosen computational model and the calculated electronic structure.

Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. After geometry optimization, a frequency calculation confirms that the structure is a true minimum (no imaginary frequencies) and provides the wavenumbers and intensities of the vibrational modes. This allows for the precise assignment of experimental spectral bands to specific molecular motions, such as N-O stretching in the nitro group or N-H bending of the amine.

Mechanistic Pathways and Transition State Calculations

Beyond static molecular properties, computational chemistry can explore the dynamics of chemical reactions. DFT can be used to map out the potential energy surface for a given reaction, such as the reduction of the nitro group or electrophilic aromatic substitution.

This involves locating the structures of transition states—the high-energy saddle points that connect reactants to products. By calculating the energy of the transition state relative to the reactants, the activation energy (energy barrier) of the reaction can be determined. This information is vital for understanding reaction kinetics and predicting the feasibility of a proposed mechanistic pathway. For example, calculations could be used to determine the most likely site of protonation or to explore the multi-step mechanism of a complex organic transformation involving this compound as a substrate. These calculations are computationally intensive but offer unparalleled detail about the reaction mechanism.

Computational Investigations on this compound Uncover Limited Research

Despite significant interest in the nonlinear optical (NLO) properties of nitroaniline derivatives, a comprehensive review of scientific literature reveals a notable absence of computational studies focused specifically on the hyperpolarizability of this compound.

While the broader class of substituted nitroanilines has been the subject of numerous theoretical investigations, research into the specific isomer of this compound is conspicuously missing from published academic and research databases. Computational chemistry is a powerful tool for predicting and understanding the molecular properties that give rise to NLO phenomena, such as the first-order hyperpolarizability (β), which is a key parameter for second-harmonic generation.

Typically, these computational studies employ methods like Density Functional Theory (DFT) to calculate the electronic structure and properties of molecules. For related compounds, such as N-benzyl-2-methyl-4-nitroaniline (BNA) and N-benzyl-3-nitroaniline, extensive research is available detailing their calculated hyperpolarizability, molecular orbitals, and other quantum chemical parameters. These studies often explore the effects of different substituent positions on the NLO response.

However, for this compound, no specific data from such computational investigations, including calculated hyperpolarizability values or the methodologies used for their determination, appear to be available in the public domain. This lack of data prevents a detailed analysis and the creation of data tables pertaining to its nonlinear optical properties as requested.

The absence of research on this particular isomer could be due to various factors, including synthetic challenges or a predicted lower NLO response compared to its more studied isomers. Without dedicated computational or experimental studies, any discussion of the hyperpolarizability and nonlinear optical properties of this compound would be purely speculative.

Therefore, the following sections on detailed research findings and data tables for this compound cannot be provided at this time due to the lack of available scientific literature.

Vii. Applications in Advanced Materials Science Non Biological

Nonlinear Optical (NLO) Material Development

Organic NLO materials are at the forefront of developing new photonic devices. The molecular design of compounds like BNA, featuring a benzyl (B1604629) group and a nitroaniline core, facilitates strong charge transfer, which is a key determinant of high second-order optical nonlinearity. evitachem.comelsevierpure.com Large, high-quality single crystals of BNA can be grown, which is essential for practical applications. researchgate.netoptica.org These crystals have been shown to possess some of the largest NLO coefficients among yellow NLO materials, making them highly efficient for frequency conversion processes. optica.orgspiedigitallibrary.org

Second Harmonic Generation (SHG) is a nonlinear optical process where two photons with the same frequency are converted into a single photon with twice the frequency. The efficiency of this process is a critical metric for NLO materials. Studies on N-benzyl-2-methyl-4-nitroaniline (BNA) have demonstrated its high SHG efficiency. When measured using the Kurtz powder technique, BNA exhibits an SHG efficiency approximately three times greater than that of potassium dihydrogen phosphate (B84403) (KDP), a widely used inorganic NLO crystal. researchgate.net Further research has quantified the non-zero NLO coefficients, with d₃₃ being particularly large, measured at approximately 234 pm/V. researchgate.netoptica.org This high efficiency is crucial for applications in laser technology, such as frequency doubling.

Interactive Data Table: Comparison of SHG Properties

The electro-optical (EO) effect, where the refractive index of a material changes in response to an electric field, is fundamental to optical modulators and switches. The strong NLO properties of BNA contribute to significant EO effects. Research has focused on characterizing the full second-order NLO tensor of BNA to precisely fabricate and enhance EO devices. nih.gov The development of EO thin films using BNA has been explored, aiming to create efficient optical modulators. These efforts leverage the material's ability to have its molecules aligned through processes like vacuum deposition, which is critical for maximizing the EO response in a device context.

N-benzyl-2-methyl-4-nitroaniline (BNA) has emerged as a premier organic crystal for the generation of terahertz (THz) radiation, which spans the frequency range between microwaves and infrared light. optica.org THz waves are generated in BNA through difference frequency generation (DFG), a process that leverages the material's high second-order nonlinearity (d₃₃ coefficient of ~234 pm/V). researchgate.netoptica.orgnih.gov Researchers have demonstrated widely tunable THz-wave generation using BNA crystals, achieving an exceptionally broad range from 0.1 to 15 THz. researchgate.netoptica.orgspiedigitallibrary.orgnih.gov This is accomplished by mixing the outputs of a dual-wavelength optical parametric oscillator. spiedigitallibrary.org The efficiency of BNA in THz emission via optical rectification has been shown to be superior to standard inorganic crystals like ZnTe and GaP. elsevierpure.com This makes BNA a critical material for various THz applications, including spectroscopy, imaging, and security screening. optica.org

Interactive Data Table: BNA in THz Wave Generation

Doping in Liquid Crystal Devices for Electro-Optical Response Improvement

Doping nematic liquid crystals (LCs) with organic molecules like N-benzyl-2-methyl-4-nitroaniline (BNA) has been shown to significantly enhance the electro-optical performance of LC devices. nih.govnih.gov Studies report that doping LCs with BNA leads to a dramatic improvement in response times; specifically, the fall time of BNA-doped LC cells can be up to five times faster than that of pristine LC cells. nih.govnih.govresearchgate.net This superior performance is attributed to a significant reduction in the rotational viscosity of the LC mixture (by as much as 44%) and a decrease in the threshold voltage required for switching (by up to 25%). nih.govresearchgate.net The BNA dopant also increases the dielectric anisotropy of the LC mixture, which contributes to the lower operating voltage. nih.govnih.gov These improvements are highly desirable for applications such as fast-switching displays and tunable liquid crystal lenses. researchgate.netresearchgate.net

Interactive Data Table: Performance Enhancement in BNA-Doped Liquid Crystals

Light Absorption and Filtering Applications

In addition to its electro-optical benefits, N-benzyl-2-methyl-4-nitroaniline (BNA) exhibits distinct light absorption properties. Density functional theory calculations and experimental observations confirm that BNA dopants create a strong absorbance for light at short wavelengths, particularly near 400 nm. nih.govnih.govresearchgate.net This inherent characteristic allows BNA-doped devices to function as effective blue-light filters. nih.govresearchgate.net For instance, a liquid crystal lens doped with BNA automatically gains a blue-light filtering capability, which is a valuable feature for ophthalmic applications designed to protect eyes from high-energy visible light. researchgate.net The yellow appearance of BNA-doped LC cells is a direct consequence of this absorption in the blue region of the spectrum. researchgate.net

Viii. Environmental Chemistry Research Applications

Role as a Reference Compound in Nitroaromatic Degradation Studies

In the study of nitroaromatic compound degradation, reference standards are crucial for the accurate identification and quantification of contaminants and their transformation products. While direct studies citing N-benzyl-2-methyl-3-nitroaniline as a reference compound are not prevalent, its precursor, 2-methyl-3-nitroaniline (B147196), has been utilized as a standard in research evaluating the degradation potential of nitroaromatic compounds by indigenous microorganisms. nih.gov

Conceptually, this compound could serve as a valuable reference compound in studies focusing on the environmental transformation of more complex N-substituted nitroaromatics. Its specific structure, featuring both a nitro group and a benzyl (B1604629) substituent on the amine nitrogen, allows it to be a model for investigating the influence of such substitutions on the persistence and degradation pathways of this class of compounds. The use of such specific reference compounds enables researchers to develop and validate analytical methods, such as gas chromatography and high-performance liquid chromatography, for monitoring the disappearance of the parent compound and the appearance of metabolites in environmental samples. researchgate.net

Table 1: Potential Application of this compound as a Reference Compound

Research AreaSpecific ApplicationRationale
Method Development Validation of analytical techniques (e.g., GC, HPLC) for the detection and quantification of N-substituted nitroaromatics.Provides a specific molecular structure and mass for method calibration and verification.
Degradation Pathway Studies Identification of transformation products in microbial or chemical degradation experiments.Serves as the starting material to trace the formation of metabolites like 2-methyl-3-nitroaniline or benzylamine (B48309).
Comparative Persistence Studies Comparison of the degradation rates of various substituted nitroaromatics.The unique combination of substituents allows for investigating their influence on environmental persistence.

Investigating Biodegradation Potential by Microorganisms

The biodegradation of nitroaromatic compounds is a key area of environmental research, as these compounds can be toxic and persistent in the environment. nih.govresearchgate.net The electron-withdrawing nature of the nitro group generally makes the aromatic ring resistant to oxidative degradation. nih.gov However, a variety of microorganisms have demonstrated the ability to transform nitroaromatics under both aerobic and anaerobic conditions. nih.govnih.gov

For this compound, biodegradation would conceptually proceed through several potential pathways, primarily initiated by microbial enzymatic activities. The initial steps could involve:

Reduction of the Nitro Group: A common pathway for nitroaromatic compounds is the reduction of the nitro group to a nitroso, hydroxylamino, and finally an amino group, forming N-benzyl-2-methyl-1,3-diaminobenzene. nih.gov This reduction is often more favorable under anaerobic conditions. cdc.gov

Cleavage of the N-Benzyl Bond: Microbial enzymes could cleave the bond between the nitrogen atom and the benzyl group, yielding 2-methyl-3-nitroaniline and benzylamine.

Oxidation of the Benzyl Group: The benzyl group could be oxidized, leading to a variety of intermediates.

Dioxygenase Attack on the Aromatic Ring: Aerobic bacteria may employ dioxygenase enzymes to hydroxylate the aromatic ring, leading to ring cleavage. nih.gov

The rate and extent of biodegradation would likely be influenced by the steric hindrance and electronic effects of the methyl and benzyl groups. Studies on other substituted anilines have shown that the nature and position of substituents can significantly affect the rate of microbial transformation. researchgate.net

Table 2: Potential Microbial Genera for Biodegradation of this compound

Microbial GenusPotential Degradation CapabilityRelevant Metabolic Pathways
Pseudomonas Known to degrade a wide range of aromatic compounds, including nitroaromatics and anilines. nih.govresearchgate.netDioxygenase and monooxygenase systems for ring cleavage; nitroreductases.
Rhodococcus Capable of degrading various xenobiotic compounds, including those with aromatic structures.Versatile enzymatic systems for oxidation and cleavage of aromatic rings.
Bacillus Some species have been shown to reduce nitroaromatic compounds.Nitroreductase activity.
Phanerochaete White-rot fungi that produce nonspecific lignin-modifying enzymes capable of degrading a wide array of persistent organic pollutants. nih.govLignin peroxidases and manganese peroxidases.

Development of Environmental Remediation Technologies (Conceptual)

Given the potential toxicity and persistence of nitroaromatic compounds, the development of effective remediation technologies is crucial. researchgate.netnih.gov For contamination involving this compound, several existing and emerging technologies could be conceptually applied.

Bioremediation: This approach utilizes microorganisms to degrade the contaminant. clu-in.org

Bioaugmentation: Involves introducing specific microbial strains or consortia with known capabilities to degrade the target compound into the contaminated site. nih.gov

Biostimulation: Involves the addition of nutrients (e.g., carbon, nitrogen, phosphorus) and electron acceptors or donors to stimulate the activity of indigenous microorganisms capable of degrading the contaminant. nih.gov

Phytoremediation: This technology uses plants to remove, degrade, or contain environmental contaminants. Certain plant species can take up nitroaromatic compounds and metabolize them through various enzymatic pathways.

Physicochemical Treatment:

Adsorption: The use of activated carbon has proven effective in removing a wide range of organic contaminants from water through adsorption. clu-in.org

Advanced Oxidation Processes (AOPs): These processes generate highly reactive radicals, such as hydroxyl radicals, to non-selectively oxidize and degrade organic pollutants. nih.gov

In Situ Chemical Reduction (ISCR): This involves the injection of chemical reductants into the subsurface to transform contaminants into less harmful substances. For nitroaromatics, this could involve reduction of the nitro group. itrcweb.org

Table 3: Conceptual Remediation Strategies for this compound Contamination

Remediation TechnologyMechanismPotential ApplicationConsiderations
Bioremediation Microbial degradation of the compound. clu-in.orgIn situ or ex situ treatment of contaminated soil and groundwater.May be slow; requires specific environmental conditions (pH, temperature, nutrients).
Phytoremediation Uptake and metabolism by plants.Large-scale, low-cost treatment of shallowly contaminated soils and water.Limited to the root zone of the plants; potential for contaminant transfer to the food chain.
Activated Carbon Adsorption Physical binding of the compound to the carbon surface. clu-in.orgWater and wastewater treatment.The adsorbent becomes a hazardous waste requiring further treatment or disposal.
Advanced Oxidation Processes Chemical oxidation by highly reactive species. nih.govWater and wastewater treatment; soil slurry treatment.Can be costly; may produce toxic byproducts.
In Situ Chemical Reduction Chemical reduction of the nitro group. itrcweb.orgIn situ treatment of groundwater and soil.Potential for changes in groundwater geochemistry; delivery of reagents can be challenging.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-benzyl-2-methyl-3-nitroaniline with high purity?

  • Methodological Answer : A two-step approach is typically employed:

Nitration : Introduce the nitro group at the meta position of 2-methylaniline using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize side reactions.

Benzylation : React the intermediate (2-methyl-3-nitroaniline) with benzyl bromide in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) at 80–100°C for 6–12 hours .

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Monitor reaction progress via TLC.

Q. Which spectroscopic techniques are critical for structural validation of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–8.2 ppm) and benzyl methylene protons (δ 4.5–5.0 ppm). Discrepancies in splitting patterns may indicate incomplete substitution or isomer formation .
  • HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error between calculated and observed values. For example, C₁₄H₁₅N₂O₂⁺: calc. 267.1128, obs. 267.1130 .
  • IR : Validate nitro group (asymmetric stretch ~1520 cm⁻¹, symmetric ~1350 cm⁻¹) and NH stretching (~3350 cm⁻¹) .

Advanced Research Questions

Q. How can conflicting NMR data for this compound be resolved?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings. For example, distinguish benzyl group protons from aromatic protons using HSQC .
  • Variable Temperature NMR : Detect dynamic processes (e.g., rotational barriers in the nitro group) by analyzing signal coalescence at elevated temperatures .
  • Cross-Validation : Compare with computational NMR predictions (DFT/B3LYP/6-311+G(d,p)) to identify discrepancies caused by solvent effects or tautomerism .

Q. What experimental strategies optimize regioselectivity during nitration of N-benzyl-2-methylaniline precursors?

  • Methodological Answer :

  • Directing Group Manipulation : The methyl group at position 2 directs nitration to the meta position. For ortho/para competition, use steric hindrance (e.g., bulky substituents) or electronic effects (e.g., electron-withdrawing groups) .
  • Computational Modeling : Employ molecular electrostatic potential (MEP) maps to predict nitration sites. Software like Gaussian or ORCA can model charge distribution .
  • Isotopic Labeling : Use ¹⁵N-labeled HNO₃ to track nitration pathways via ¹⁵N NMR .

Q. How does the nitro group influence the reactivity of this compound in further functionalization?

  • Methodological Answer :

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine. Monitor reaction progress to avoid over-reduction (e.g., debenzylation).
  • Electrophilic Substitution : The nitro group deactivates the ring, limiting further electrophilic attacks. Use Friedel-Crafts acylation only under strongly activating conditions (e.g., AlCl₃, high temperatures) .
  • Photostability Studies : Assess nitro group decomposition under UV light using HPLC-UV to evaluate suitability for photochemical applications .

Key Methodological Recommendations

  • Synthesis : Prioritize inert atmospheres (N₂/Ar) during benzylation to prevent oxidation .
  • Characterization : Combine multiple techniques (e.g., NMR, HRMS, IR) to address ambiguities in stereochemistry or purity .
  • Computational Tools : Use software like SHELX for crystallographic refinement if single crystals are obtained .

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